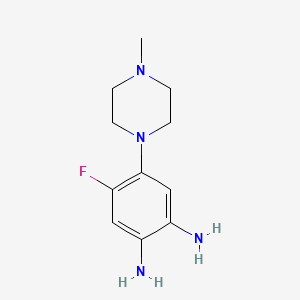

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine

Descripción

Propiedades

IUPAC Name |

4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN4/c1-15-2-4-16(5-3-15)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAMLNGJMVMMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C(=C2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443107 | |

| Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174468-55-4 | |

| Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1,2-dinitrobenzene and 4-methylpiperazine.

Reaction Conditions: The first step involves the nucleophilic aromatic substitution of 4-fluoro-1,2-dinitrobenzene with 4-methylpiperazine under basic conditions to form 4-fluoro-5-(4-methylpiperazin-1-yl)-1,2-dinitrobenzene.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Análisis De Reacciones Químicas

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form methoxy derivatives.

Coupling Reactions: The amino groups can participate in coupling reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has indicated that derivatives of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine exhibit antitumor properties. The compound has been studied for its potential to inhibit specific cancer cell lines, showing promise in the development of targeted cancer therapies. In vitro studies have demonstrated that modifications to the piperazine moiety can enhance cytotoxicity against various cancer types, including breast and lung cancers .

Antidepressant and Anxiolytic Effects

The compound's structural similarity to known psychoactive agents suggests potential applications in treating anxiety and depression. Studies have explored its efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This research is vital for developing new antidepressant medications with fewer side effects than current options .

Skin Care Products

The compound has been incorporated into cosmetic formulations aimed at improving skin hydration and barrier function. Its ability to enhance the delivery of active ingredients through the skin makes it a valuable component in topical treatments. Studies have shown that formulations containing this compound can significantly improve skin moisture levels and reduce transepidermal water loss .

Anti-Aging Products

Due to its potential antioxidant properties, this compound is being investigated for use in anti-aging products. Research indicates that it may help reduce oxidative stress in skin cells, thereby mitigating signs of aging such as wrinkles and fine lines .

Development of Smart Polymers

The compound's unique chemical structure allows it to be used as a building block for smart polymers that respond to environmental stimuli (e.g., temperature or pH changes). These polymers have applications in drug delivery systems where controlled release is crucial for therapeutic efficacy .

Coatings and Adhesives

In materials science, this compound is being explored for its potential as a component in coatings and adhesives due to its chemical stability and resistance to degradation under various conditions. Its incorporation into polymer matrices can enhance mechanical properties and durability .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine ring and amino groups can interact with biological macromolecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound A : 4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine

- Molecular Formula : C₁₂H₁₈BFN₂O₂ (MW: 252.1 g/mol)

- Key Differences :

- Applications : Primarily a synthetic intermediate for biaryl coupling in drug discovery .

Compound B : 4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS: 179062-06-7)

- Molecular Formula : C₇H₆F₄N₂ (MW: 194.13 g/mol)

- Key Differences: Substitutes the 4-methylpiperazine group with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability .

- Applications : Used in agrochemicals and pharmaceuticals for its electron-withdrawing properties .

Compound C : 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine (Compound 28 in )

Derivatives with Functional Group Replacements

Compound D : 4-Fluoro-5-(1H-pyrazol-1-yl)benzene-1,2-diamine

- Molecular Formula : C₉H₉FN₄ (MW: 192.19 g/mol)

- Key Differences :

- Applications: Potential use in kinase inhibitors due to pyrazole's role in ATP-binding pocket interactions .

Compound E : 5-(4-Methylpiperazin-1-yl)-1H-benzimidazole (Compound 38 in )

Actividad Biológica

4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C₁₁H₁₇FN₄ and a molecular weight of 224.28 g/mol. This compound features a piperazine ring and two amino groups on a fluorinated benzene structure, which enhances its lipophilicity and biological interactions. It has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of the fluorine atom increases lipophilicity, while the piperazine ring allows for diverse interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇FN₄ |

| Molecular Weight | 224.28 g/mol |

| CAS Number | 174468-55-4 |

| LogP | 2.18 |

| PSA (Polar Surface Area) | 58.52 Ų |

The mechanism of action for this compound involves binding to specific molecular targets, such as enzymes or receptors. The piperazine ring and amino groups facilitate interactions through hydrogen bonding and electrostatic forces, influencing various biochemical pathways critical for therapeutic effects.

Anticancer Activity

Research indicates that this compound may inhibit specific enzyme targets relevant to cancer therapy. For instance, studies have shown its potential as an inhibitor of WEE1 kinase, a crucial regulator of the cell cycle that prevents premature mitosis in cells with DNA damage . By inhibiting WEE1, the compound could promote apoptosis in cancer cells that rely on this checkpoint for survival.

Enzyme Inhibition

This compound has been explored for its inhibitory effects on various enzymes:

| Enzyme Target | IC50 (μM) |

|---|---|

| WEE1 Kinase | 0.25 |

| Acetylcholinesterase (AChE) | 0.62 ± 0.03 |

| Butyrylcholinesterase (BuChE) | 0.69 ± 0.041 |

These findings suggest that the compound may serve as a multitarget drug candidate in treating neurodegenerative diseases like Alzheimer's by modulating cholinergic signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Cancer Cell Studies : In vitro studies demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers.

- Neuroprotective Effects : Research indicated that derivatives of this compound could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby suggesting potential neuroprotective properties .

- Binding Affinity Studies : Molecular docking simulations have shown that this compound can effectively bind to multiple targets involved in cancer progression and neurodegeneration, indicating its versatility as a therapeutic agent .

Q & A

Q. What is the optimal method for synthesizing 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine?

The compound is synthesized via catalytic reduction of 5-fluoro-2-nitro-4-(4-methylpiperazin-1-yl)aniline using a Pd/C (10%) catalyst and hydrazine hydrate under microwave irradiation in ethanol. Conventional heating methods (e.g., reflux for 50 hours) fail to produce the compound, whereas microwave-assisted synthesis achieves completion in 10 minutes at 60°C with good yields. This method avoids the need for additional purification steps .

Q. What key characterization techniques validate the structure and purity of this compound?

Structural confirmation relies on:

Q. How is this compound applied in heterocyclic synthesis?

It serves as a precursor for benzimidazole derivatives. For example, reacting it with iminoester hydrochlorides in methanol under microwave irradiation (60°C, 10 minutes) yields 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles. These reactions require no chromatographic purification, as products precipitate directly from ethanol/water mixtures .

Q. What are the stability considerations for handling and storing this compound?

The compound darkens upon exposure to air or light, indicating sensitivity to oxidation and photodegradation. Storage recommendations include:

- Protection from light using amber glassware.

- Use of inert atmospheres (e.g., nitrogen or argon) during synthesis and storage .

Advanced Research Questions

Q. What mechanistic insights explain the nitro-to-amine reduction during synthesis?

The Pd/C catalyst facilitates hydrazine-mediated hydrogen transfer, reducing the nitro group to an amine. Microwave irradiation enhances reaction efficiency by promoting rapid energy transfer, overcoming kinetic barriers observed in conventional heating. This contrasts with traditional catalytic hydrogenation, which requires pressurized H₂ gas .

Q. How can researchers address low yields in alternative synthetic routes?

Conventional methods (e.g., ethanol reflux with Pd/C) fail due to incomplete reduction and side reactions. Microwave irradiation is critical for achieving >90% yield by accelerating electron transfer and minimizing decomposition. Optimizing microwave power (e.g., 300–600 W) and solvent polarity (ethanol vs. DMF) can further improve reproducibility .

Q. What strategies mitigate air sensitivity in intermediates during benzimidazole formation?

Air-sensitive intermediates require:

- Schlenk line techniques : To maintain inert conditions during reactions.

- Rapid workup : Immediate filtration and recrystallization to isolate products before degradation.

- Stabilizing additives : Antioxidants like BHT (butylated hydroxytoluene) in reaction mixtures .

Q. How does regioselectivity influence benzimidazole cyclization?

The fluorine atom at position 4 and piperazine group at position 5 direct cyclization to form the 1H-benzimidazole scaffold at positions 1 and 2. Steric and electronic effects from substituents (e.g., aryl groups in iminoesters) further modulate reaction pathways, as confirmed by ¹H NMR coupling constants and X-ray crystallography of analogs .

Q. What analytical challenges arise in structural elucidation of derivatives?

- Crystal structure determination : Sensitive to molecular packing and hydrogen bonding (e.g., N–H⋯N interactions in benzimidazoles).

- Dynamic NMR effects : Piperazine ring flexibility complicates proton assignments, requiring variable-temperature NMR or NOESY experiments .

Q. How can researchers reconcile contradictory data on synthetic methodologies?

Discrepancies in yield or purity often stem from variations in:

- Catalyst activation : Freshly prepared Pd/C vs. aged batches.

- Microwave parameters : Power settings and irradiation time.

Systematic reproducibility studies under controlled conditions (e.g., identical catalyst loading and solvent ratios) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.